

# CBP-1018: A Technical Overview of a Novel Bi-Ligand Drug Conjugate

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## Compound of Interest

Compound Name: CBP-1018

Cat. No.: B15605191

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## Introduction

**CBP-1018** is a first-in-class, peptide-drug conjugate (PDC) developed by Coherent Biopharma, representing a significant advancement in targeted cancer therapy. This bi-ligand drug conjugate is engineered to selectively target tumor cells overexpressing both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FR $\alpha$ ). By leveraging a dual-targeting strategy, **CBP-1018** aims to enhance tumor cell specificity and internalization, thereby delivering a potent cytotoxic payload, Monomethyl auristatin E (MMAE), directly to cancerous tissues while minimizing off-target toxicity. This technical guide provides an in-depth analysis of the structure, chemical properties, mechanism of action, and available preclinical and clinical data for **CBP-1018**.

## Chemical Structure and Properties

**CBP-1018** is a complex molecule comprising three key components: a dual-targeting ligand system, a cleavable linker, and the cytotoxic agent MMAE.

Structure:

- **Dual-Targeting Ligand:** A peptide-based construct designed to bind with high affinity to both PSMA and FR $\alpha$  receptors on the surface of tumor cells.

- **Payload:** Monomethyl auristatin E (MMAE), a potent antimitotic agent that inhibits tubulin polymerization.
- **Linker:** A maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PABC) linker. This linker is designed to be stable in systemic circulation but is cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, to release the active MMAE payload inside the target cell.[\[1\]](#)

#### Chemical and Physical Properties:

While specific quantitative data for some physicochemical properties of **CBP-1018** are not publicly available, preclinical and developmental reports provide some key characteristics.

Property	Value / Description
Molecular Formula	C <sub>39</sub> H <sub>67</sub> N <sub>5</sub> O <sub>7</sub> (for the MMAE payload)
CAS Number	2923068-30-6
Solubility	Described as having "higher water solubility," which is advantageous for formulation and administration. <a href="#">[2]</a>
Plasma Stability	Exhibits "greater stability in human plasma," suggesting a reduced premature release of the cytotoxic payload. <a href="#">[2]</a>

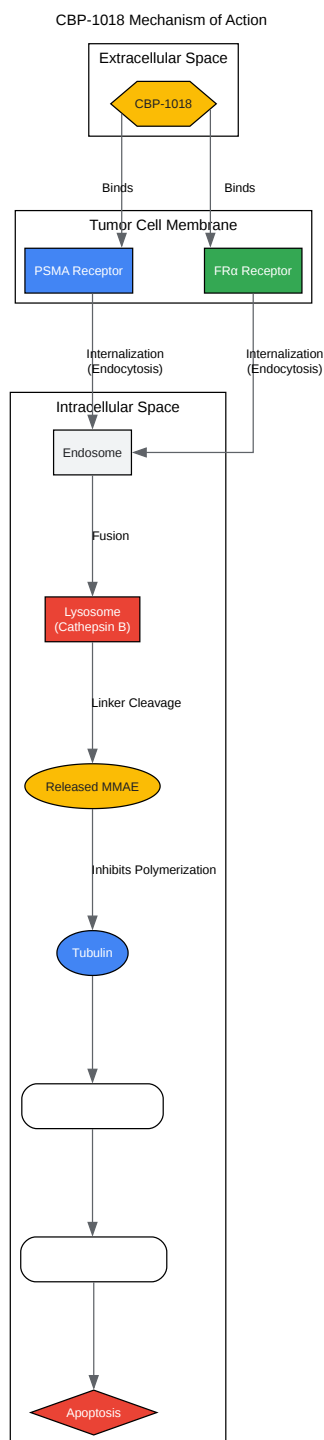
## Mechanism of Action and Signaling Pathways

The therapeutic strategy of **CBP-1018** is centered on the targeted delivery of a cytotoxic agent to cancer cells expressing both PSMA and FR $\alpha$ .

- **Target Binding and Internalization:** **CBP-1018** circulates in the bloodstream and preferentially binds to tumor cells that co-express PSMA and FR $\alpha$ . This dual-ligand approach is intended to increase the avidity and specificity of binding compared to single-target agents. Upon binding, the **CBP-1018**-receptor complex is internalized by the tumor cell through endocytosis.

- **Payload Release:** Once inside the cell, the endosome containing the drug conjugate fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, cleave the Val-Cit linker of **CBP-1018**.<sup>[1]</sup> This cleavage releases the active MMAE payload into the cytoplasm.
- **Cytotoxicity:** Free MMAE then binds to tubulin, a key component of microtubules. This binding disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).<sup>[3]</sup>

The following diagram illustrates the proposed mechanism of action for **CBP-1018**:



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**CBP-1018** binds to PSMA and FRα, is internalized, and releases MMAE to induce apoptosis.

## Preclinical and Clinical Data

### Preclinical Studies

Preclinical investigations have demonstrated the potential of **CBP-1018** in various cancer models.

Maximum Tolerated Dose (MTD):

Species	Single-Dose MTD	Repeat-Dose MTD
SD Rat	4 mg/kg	2 mg/kg
Monkey	3 mg/kg	3 mg/kg
Data from nonclinical toxicology studies.[4]		

In vivo studies using patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of lung, ovarian, prostate, breast, and pancreatic cancers have shown significant anti-tumor activity, with up to 96% tumor growth inhibition (TGI).[4]

## Clinical Trials

A Phase I, open-label, multicenter study (NCT04928612) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **CBP-1018** in patients with advanced solid tumors.[5][6]

Study Design:

- Part A (Dose Escalation): To determine the MTD and recommended Phase 2 dose (RP2D). **CBP-1018** was administered intravenously every two weeks in a 4-week cycle. The dosing started with an accelerated titration at lower doses (0.03 mg/kg and 0.06 mg/kg) followed by an i3+3 design for higher doses ( $\geq 0.08$  mg/kg).[4][5]
- Part B (Dose Expansion): To further evaluate efficacy and safety in specific tumor cohorts.

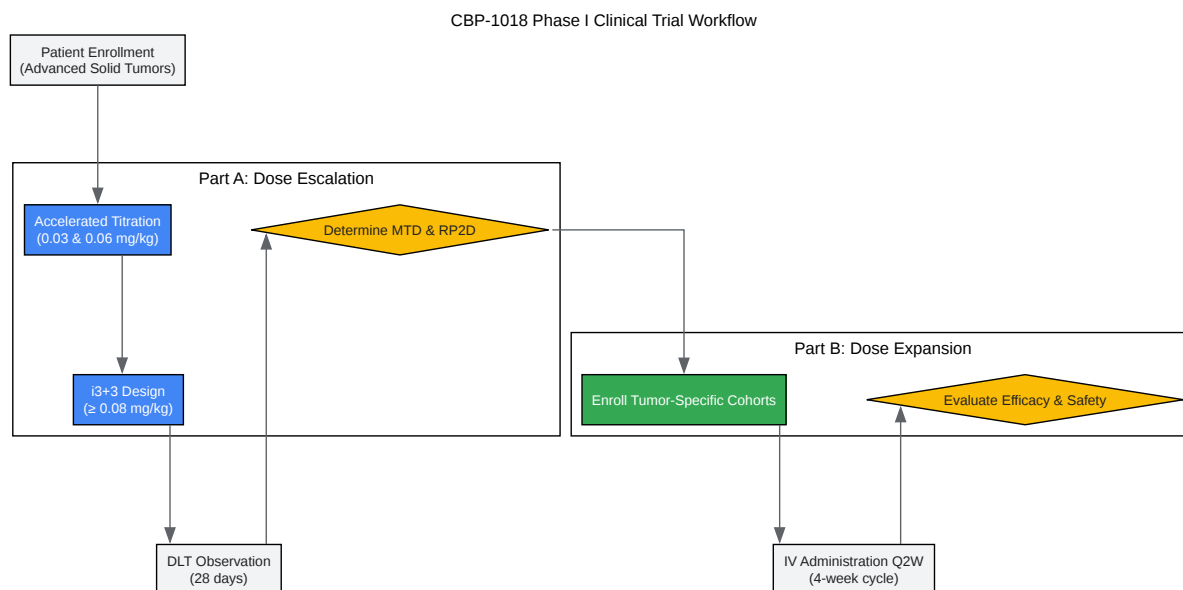
Pharmacokinetics:

Pharmacokinetic analyses from the Phase I trial revealed the following:[7]

Parameter	CBP-1018	Free MMAE
$t_{1/2}$	0.54 - 1.15 hours	38.27 - 57.27 hours
$t_{1/2}$ : Terminal half-life		

The data indicates that **CBP-1018** is rapidly cleared from the plasma, while the released MMAE payload has a much longer half-life. No accumulation of either **CBP-1018** or MMAE was observed after multiple doses.[7]

The following diagram outlines the workflow of the Phase I clinical trial:



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Workflow of the **CBP-1018** Phase I clinical trial, from dose escalation to expansion.

## Experimental Protocols

### LC-MS/MS Method for Quantification in Human Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of **CBP-1018** and its metabolite

MMAE in human plasma.[8]

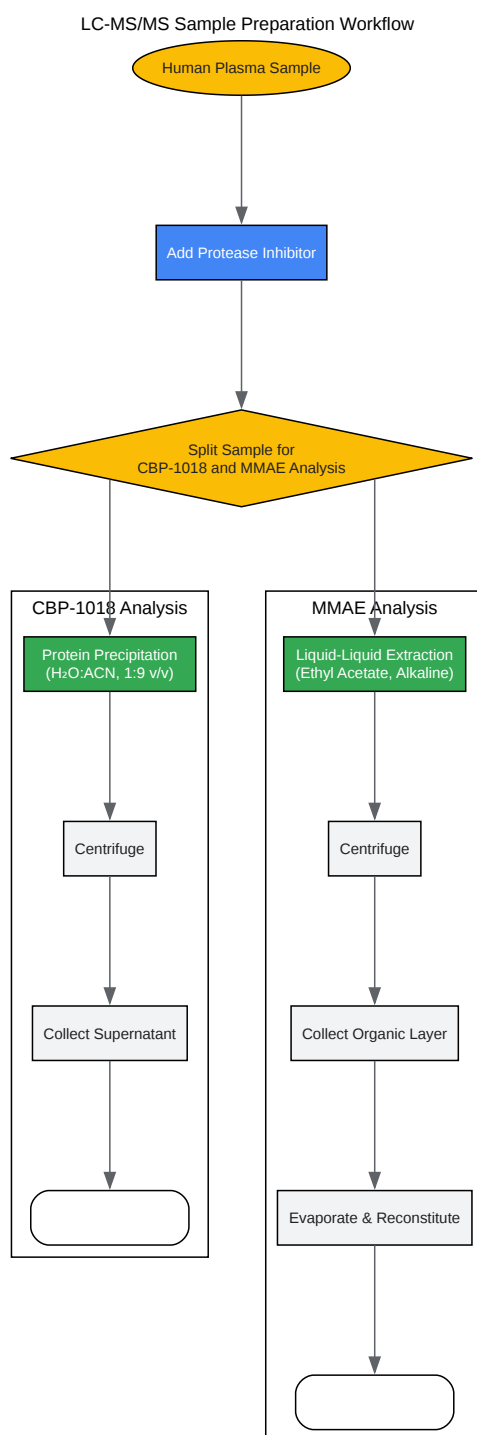
#### Sample Preparation:

- Stabilization: To prevent the degradation of the cleavable linker, a protease inhibitor (cOmplete™ solution) was added to pre-cooled vacuum tubes and the separated plasma samples.[8]
- **CBP-1018** Extraction: Protein precipitation with a mixture of water and acetonitrile (1:9, v/v). [8]
- MMAE Extraction: Liquid-liquid extraction with ethyl acetate under alkaline conditions to eliminate interference from **CBP-1018**. [8]

#### Instrumentation and Conditions:

- Chromatography: Details of the specific column, mobile phases, and gradient are proprietary but would involve reverse-phase chromatography.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection and quantification.

The following diagram illustrates the sample preparation workflow for the LC-MS/MS analysis:



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Workflow for the preparation of plasma samples for **CBP-1018** and MMAE quantification.

## Conclusion



**CBP-1018** is a promising bi-ligand drug conjugate with a novel dual-targeting mechanism designed to improve the therapeutic index of the potent cytotoxic agent MMAE. Its chemical design, featuring a stable linker and dual-receptor specificity, aims to enhance tumor-selective drug delivery. Preclinical data have demonstrated significant anti-tumor efficacy across a range of cancer models, and early clinical data from the Phase I trial suggest a manageable safety profile and rapid clearance of the conjugate with sustained exposure to the active payload. Further clinical development will be crucial to fully elucidate the therapeutic potential of **CBP-1018** in patients with advanced solid tumors.

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